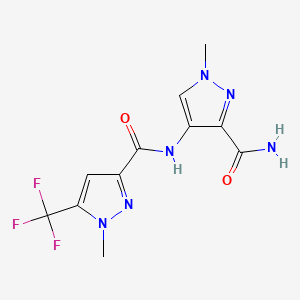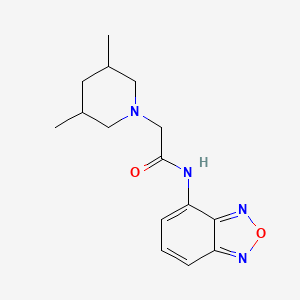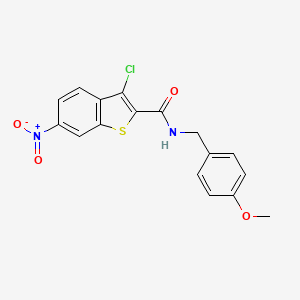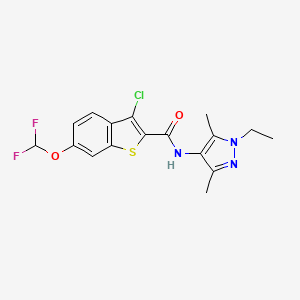
N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-METHYL-4-({[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound characterized by the presence of a trifluoromethyl group and a pyrazole moiety.
Métodos De Preparación
The synthesis of 1-METHYL-4-({[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl group. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the pyrazole derivative with appropriate carbonyl compounds to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency .
Análisis De Reacciones Químicas
1-METHYL-4-({[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-METHYL-4-({[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-METHYL-4-({[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability . The pyrazole moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
1-METHYL-4-({[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Similar structure but lacks the additional pyrazole ring, resulting in different reactivity and applications.
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxamide: Similar structure but with variations in the position of functional groups, affecting its chemical properties and biological activity.
The uniqueness of 1-METHYL-4-({[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H11F3N6O2 |
|---|---|
Peso molecular |
316.24 g/mol |
Nombre IUPAC |
N-(3-carbamoyl-1-methylpyrazol-4-yl)-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H11F3N6O2/c1-19-4-6(8(18-19)9(15)21)16-10(22)5-3-7(11(12,13)14)20(2)17-5/h3-4H,1-2H3,(H2,15,21)(H,16,22) |
Clave InChI |
RKLATHGPRDLVDC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C(=O)N)NC(=O)C2=NN(C(=C2)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4Z,4'Z)-4,4'-{(4-methylbenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B10963886.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-[(pentafluorophenoxy)methyl]benzohydrazide](/img/structure/B10963894.png)
![1-(3-Chlorophenyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]thiourea](/img/structure/B10963900.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-ethoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10963910.png)
![N'-[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B10963913.png)

![4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10963924.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10963927.png)
![1-ethyl-N-[1-(morpholin-4-yl)propan-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10963938.png)
![3,6-dimethyl-N'-[(1E)-1-(1-methyl-1H-pyrazol-5-yl)ethylidene]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10963939.png)
![N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10963945.png)

